(R)-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, a phenyl ring, and a thioxoimidazolidinone core. Its stereochemistry is defined by the ® and (S) configurations, which are crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable thioamide with an α-hydroxy ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thioxoimidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol or sulfide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxyethyl and thioxo groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-oxoimidazolidin-4-one
- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-thione
Uniqueness
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both hydroxyethyl and thioxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
29583-08-2 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(5R)-5-[(1S)-1-hydroxyethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)9-10(15)13(11(16)12-9)8-5-3-2-4-6-8/h2-7,9,14H,1H3,(H,12,16)/t7-,9+/m0/s1 |
InChI Key |
ZPBWLZAKZOHLOP-IONNQARKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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